molecular formula C21H25BrN2O3S B11340674 N-(4-bromo-3-methylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(4-bromo-3-methylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11340674
M. Wt: 465.4 g/mol
InChI Key: QBDPNQUIWVUTGN-UHFFFAOYSA-N
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Description

N-(4-BROMO-3-METHYLPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a brominated phenyl group, a methanesulfonyl group, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-3-METHYLPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the brominated phenyl and methanesulfonyl intermediates. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts. The final step involves the coupling of these intermediates with piperidine-4-carboxamide under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-3-METHYLPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4-BROMO-3-METHYLPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-BROMO-3-METHYLPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-BROMO-3-METHYLPHENYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H25BrN2O3S

Molecular Weight

465.4 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H25BrN2O3S/c1-15-4-3-5-17(12-15)14-28(26,27)24-10-8-18(9-11-24)21(25)23-19-6-7-20(22)16(2)13-19/h3-7,12-13,18H,8-11,14H2,1-2H3,(H,23,25)

InChI Key

QBDPNQUIWVUTGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)Br)C

Origin of Product

United States

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